molecular formula C4H7NO2 B13558965 2-(Aminomethyl)prop-2-enoic acid

2-(Aminomethyl)prop-2-enoic acid

Cat. No.: B13558965
M. Wt: 101.10 g/mol
InChI Key: OCPSIAGMBHRUKQ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)prop-2-enoic acid is an organic compound with the molecular formula C4H7NO2 It is a derivative of acrylic acid, featuring an amino group attached to the second carbon of the prop-2-enoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of acrylic acid with ammonia or an amine under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where acrylic acid is reacted with ammonia in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Aminomethyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor to pharmaceutical compounds.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in various biochemical reactions, potentially influencing enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acrylic Acid: The parent compound of 2-(Aminomethyl)prop-2-enoic acid, featuring a carboxylic acid group attached to a vinyl group.

    Aminopropionic Acid: A similar compound with an amino group attached to a propionic acid structure.

    Aminomethylacrylate: A derivative of acrylic acid with an amino group attached to the methyl group.

Uniqueness

This compound is unique due to its specific structure, which combines the reactivity of an amino group with the unsaturated nature of acrylic acid. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

2-(aminomethyl)prop-2-enoic acid

InChI

InChI=1S/C4H7NO2/c1-3(2-5)4(6)7/h1-2,5H2,(H,6,7)

InChI Key

OCPSIAGMBHRUKQ-UHFFFAOYSA-N

Canonical SMILES

C=C(CN)C(=O)O

Origin of Product

United States

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